molecular formula C10H13NO2 B7724691 2-m-Tolylamino propionic acid

2-m-Tolylamino propionic acid

Cat. No.: B7724691
M. Wt: 179.22 g/mol
InChI Key: ODJHRFGRRIRPJD-UHFFFAOYSA-N
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Description

2-m-Tolylamino propionic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a tolyl group attached to the amino group of propionic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-m-Tolylamino propionic acid can be achieved through several methods. One common approach involves the reaction of 2-m-toluidine with acrylonitrile, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like sodium hydroxide. The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalytic processes. For example, nickel-catalyzed asymmetric hydrogenation has been reported as an effective method for the preparation of chiral α-substituted propionic acids . This method offers high enantiomeric excess and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-m-Tolylamino propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-m-Tolylamino propionic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-m-Tolylamino propionic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with various cellular pathways, influencing processes such as signal transduction and gene expression .

Comparison with Similar Compounds

2-m-Tolylamino propionic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities. Its tolyl group provides distinct chemical properties that differentiate it from other propionic acid derivatives.

Properties

IUPAC Name

2-(3-methylanilino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-4-3-5-9(6-7)11-8(2)10(12)13/h3-6,8,11H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJHRFGRRIRPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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